(4-(Piperidin-2-yl)phenyl)methanol
Description
(4-(Piperidin-2-yl)phenyl)methanol is a heterocyclic compound featuring a piperidine ring fused to a phenyl group at the 4-position, with a hydroxymethyl (-CH2OH) substituent on the benzene ring. Its molecular formula is C12H17NO, and it exhibits a molecular weight of 191.27 g/mol (calculated from standard atomic weights). The compound's structure combines the conformational flexibility of the piperidine ring with the aromatic stability of the phenyl group, making it a versatile scaffold in medicinal chemistry for targeting receptors or enzymes .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(4-piperidin-2-ylphenyl)methanol |
InChI |
InChI=1S/C12H17NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h4-7,12-14H,1-3,8-9H2 |
InChI Key |
LIYYCXVHZFDWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Backbone Flexibility: The piperidine ring in the target compound allows for conformational adaptability, which is critical for binding to proteins with deep hydrophobic pockets.
- Halogenated Analogues: Compound 8c’s 4-fluorophenyl and 4-chlorobenzyl groups increase lipophilicity, which may improve blood-brain barrier penetration for CNS targets .
- Hydrogen Bonding: The hydroxymethyl group in all compounds serves as a hydrogen bond donor/acceptor, critical for interactions with polar residues in biological targets .
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